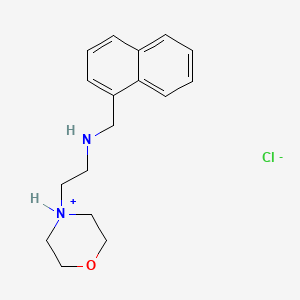
4-(4-Methoxyphenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methoxyphenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrobromide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core substituted with a methoxyphenyl group and additional methyl groups, enhancing its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxyphenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrobromide typically involves multiple steps, starting with the formation of the quinoline core. This can be achieved through the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.
Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of tetrahydroquinoline derivatives.
Substitution: Introduction of various functional groups, leading to diverse derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules
Biology: In biological research, 4-(4-Methoxyphenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrobromide can be used as a probe to study enzyme interactions and metabolic pathways. Its structural complexity makes it a valuable tool for understanding biological processes.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used as a building block for the synthesis of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for large-scale production processes.
Mécanisme D'action
The mechanism by which 4-(4-Methoxyphenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrobromide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Quinoline: A simpler analog without the methoxyphenyl group.
Tetrahydroquinoline: A reduced form of quinoline.
Methoxyphenol: A phenolic compound with a methoxy group.
Uniqueness: 4-(4-Methoxyphenyl)-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline hydrobromide stands out due to its unique combination of structural features, which confer enhanced reactivity and stability compared to its analogs. This makes it a valuable compound in various scientific and industrial applications.
Propriétés
IUPAC Name |
4-(4-methoxyphenyl)-2,2,4-trimethyl-1,3-dihydroquinoline;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO.BrH/c1-18(2)13-19(3,14-9-11-15(21-4)12-10-14)16-7-5-6-8-17(16)20-18;/h5-12,20H,13H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHVYVGSYCWQII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2N1)(C)C3=CC=C(C=C3)OC)C.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1H-benzimidazol-2-yl(phenyl)methyl]azanium;chloride](/img/structure/B7854934.png)
![2-[2-[(2,3-Dimethoxyphenyl)methylamino]ethoxy]ethanol;hydron;chloride](/img/structure/B7854935.png)
![4,5,8-trimethylspiro[3,4-dihydro-1H-quinolin-1-ium-2,1'-cyclohexane];chloride](/img/structure/B7854938.png)
![2-Hydroxy-2-oxoacetate;2-hydroxypropyl-[(3-methylthiophen-2-yl)methyl]azanium](/img/structure/B7854944.png)



![2-(1H-benzo[d]imidazol-2-yl)quinoline hydrate](/img/structure/B7855006.png)

![[4-(4-Azaniumyl-2-methylphenyl)-3-methylphenyl]azanium;dichloride;hydrate](/img/structure/B7855013.png)

